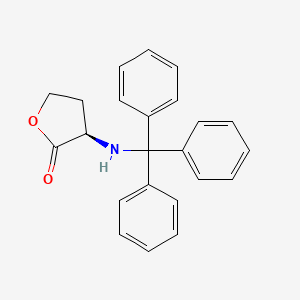

N-Trityl-D-homoserine lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H21NO2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(3R)-3-(tritylamino)oxolan-2-one |

InChI |

InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-/m1/s1 |

InChI Key |

NONAPDJJAFAIKB-OAQYLSRUSA-N |

Isomeric SMILES |

C1COC(=O)[C@@H]1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

sequence |

X |

Origin of Product |

United States |

The Significance of Chiral Homoserine Derivatives in Organic Synthesis

Chiral molecules, existing as non-superimposable mirror images known as enantiomers, are fundamental in biological systems. youtube.com Often, only one enantiomer of a molecule will exhibit the desired biological activity, while the other may be inactive or even detrimental. This necessitates the use of enantiomerically pure starting materials in the synthesis of pharmaceuticals and other bioactive compounds. rsc.org

Homoserine and its derivatives, particularly the cyclic lactone form, are valuable chiral building blocks. mdpi.com The defined stereochemistry at the alpha-carbon, coupled with the reactive lactone ring, provides a scaffold for the introduction of further stereocenters and functional groups in a controlled manner. This has made them indispensable in the asymmetric synthesis of a wide array of natural products and designed molecules.

N Trityl D Homoserine Lactone As a Stereochemically Defined Synthon

N-Trityl-D-homoserine lactone stands out as a particularly useful synthon due to the presence of the trityl (triphenylmethyl) protecting group on the nitrogen atom. This bulky group serves several crucial functions:

Stereochemical Control: The sheer size of the trityl group can direct the approach of reagents to the opposite face of the molecule, influencing the stereochemical outcome of reactions at or near the lactone ring.

Protection: It effectively shields the nitrogen atom from unwanted reactions, allowing for selective transformations at other parts of the molecule.

Facilitated Purification: The lipophilic nature of the trityl group often aids in the crystallization and purification of intermediates.

The "D" designation in its name specifies the absolute configuration at the chiral center, providing a reliable starting point for the synthesis of molecules with a specific, desired stereochemistry. youtube.com

Research Trajectories Involving N Trityl D Homoserine Lactone

Enantioselective Synthesis Strategies from D-Homoserine Precursors

The synthesis of this compound begins with the chiral precursor, D-homoserine. The primary challenge lies in introducing the bulky trityl group onto the nitrogen atom while preserving the stereocenter and subsequently forming the lactone ring without racemization.

Direct Tritylation Approaches

Directly reacting D-homoserine with a tritylating agent, such as trityl chloride, in the presence of a base is a conceivable route for N-protection. However, a significant characteristic of N-Trityl-homoserine is its notable resistance to spontaneous lactonization (cyclization). researchgate.net Unlike derivatives protected with N-alkyloxycarbonyl groups, the N-tritylated amino acid is stable in its open-chain form. researchgate.net Therefore, a direct tritylation approach would yield N-Trityl-D-homoserine, which would then necessitate a separate, chemically induced cyclization step to form the desired lactone. This two-step process requires careful optimization to ensure efficient lactonization without compromising the integrity of the trityl group or the chiral center.

Silylation-Mediated N-Tritylation Procedures

A more effective and widely reported method for the N-tritylation of homoserine involves the use of silylating agents to create a more reactive intermediate. researchgate.net This procedure enhances the efficiency of the tritylation process. In a typical synthesis, the homoserine precursor is first treated with a dichlorosilane, such as dimethyldichlorosilane (Me₂SiCl₂) or diphenyldichlorosilane (Ph₂SiCl₂), to form a silylated intermediate. This intermediate is then reacted in situ with trityl chloride to yield the N-tritylated product. This silylation-mediated route has been shown to produce N-Trityl-L-homoserine in yields of 65-68%. researchgate.net The same chemical principles apply to the synthesis of the D-enantiomer.

| Step | Reagents | Product | Reported Yield | Reference |

| 1. Silylation | D-Homoserine, Me₂SiCl₂ or Ph₂SiCl₂ | Silylated D-homoserine intermediate | - | researchgate.net |

| 2. Tritylation | Silylated intermediate, Trityl chloride | N-Trityl-D-homoserine | 65-68% | researchgate.net |

This table outlines the silylation-mediated synthesis of N-Trityl-D-homoserine. The reported yields are based on the synthesis of the L-enantiomer.

Considerations for Stereochemical Fidelity and Yield Optimization

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount throughout the synthesis. The risk of racemization, particularly under harsh acidic or basic conditions, must be carefully managed. The choice of reagents and reaction conditions plays a crucial role in preserving the enantiopurity of the final lactone product. cam.ac.uk For instance, in related syntheses of N-acylated homoserine lactones, it was found that using basic conditions could prevent the formation of unwanted side-products that may arise under acidic catalysis. cam.ac.uk

Protective Group Chemistry in the Synthesis of Homoserine Lactone Derivatives

The use of protecting groups is fundamental to the multi-step synthesis of complex molecules like homoserine lactone derivatives. These groups temporarily block reactive functional groups, preventing side reactions and allowing for selective chemical transformations elsewhere in the molecule.

Application of the N-Trityl Group in Nitrogen Protection

The trityl (Trt) group is a bulky protecting group used for amines, alcohols, and thiols. Its primary advantage in the context of homoserine synthesis is its stability and its influence on the reactivity of the protected molecule. A key finding is that N-Trityl-L-homoserine exhibits no tendency for spontaneous lactonization, a sharp contrast to N-alkyloxycarbonyl-L-homoserine derivatives which can cyclize more readily. researchgate.net This stability allows for greater control over the synthetic sequence, enabling the lactone ring to be formed in a deliberate, high-yield step later in the synthesis rather than occurring as an unintended side reaction. The trityl group is typically cleaved under acidic conditions.

Alternative Protecting Groups (e.g., Fmoc, Boc) in Related Homoserine Compounds

In the broader field of homoserine chemistry and peptide synthesis, other protecting groups for the amino function are common, most notably the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. creative-peptides.com These groups offer different chemical stabilities and deprotection strategies, allowing for orthogonal protection schemes where one group can be removed without affecting the other. slideshare.net

Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of peptide synthesis, prized for its stability under a wide range of conditions but easily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). creative-peptides.comslideshare.net

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is distinguished by its lability to bases, typically being removed by treatment with a piperidine (B6355638) solution. creative-peptides.com This base-lability makes it orthogonal to the acid-labile Boc and Trityl groups.

The synthesis of complex homoserine derivatives often employs these groups strategically. For example, a synthetic route to N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine has been described, demonstrating the concurrent use of both Fmoc and Boc groups to protect different nitrogen atoms within the same molecule. nih.gov In some cases, a "protecting group swap" may be performed, where a Boc group is replaced with an Fmoc group to suit the requirements of subsequent synthetic steps. nih.gov

| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics | Reference |

| Trityl | Trt | Acidic | Bulky; stabilizes the amino acid against spontaneous lactonization. | researchgate.net |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Widely used in peptide synthesis; orthogonal to Fmoc. | creative-peptides.comslideshare.net |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Base-labile; allows for mild deprotection conditions; orthogonal to Boc and Trityl. | creative-peptides.com |

This table provides a comparison of common amino-protecting groups used in homoserine chemistry.

Orthogonal Protection Strategies for Multifunctional Homoserine Lactones

The synthesis of complex molecules derived from homoserine lactones necessitates a sophisticated approach to protecting group chemistry. Orthogonal protection strategies are crucial when dealing with multifunctional homoserine lactones, allowing for the selective deprotection and modification of specific functional sites on the molecule without affecting others. The trityl (Trt) group, used to protect the primary amine of the homoserine lactone, is a key component of these strategies. It is a bulky protecting group, stable under various conditions but can be removed selectively, typically under acidic conditions.

In the context of synthesizing highly branched structures, such as oligosaccharides or complex libraries of N-acyl homoserine lactone (AHL) analogs, multiple orthogonal protecting groups are employed. nih.gov For instance, a strategy might involve the N-Trityl group for the amine, silyl (B83357) ethers like diethylisopropylsilyl (DEIPS) for hydroxyl groups, and esters such as the levulinoyl (Lev) group for other functionalities. nih.gov Each of these groups can be removed under specific conditions: the Lev ester via hydrazinolysis, the DEIPS ether with fluoride (B91410) ions, and the N-Trityl group with mild acid. nih.gov This orthogonality provides the synthetic flexibility required to build complex architectures from the homoserine lactone scaffold. The development of such protecting group schemes is essential for creating libraries of compounds to probe biological systems. nih.govresearchgate.net

Derivatization and Chemical Transformation of the Homoserine Lactone Scaffold

The this compound scaffold is a valuable starting point for a wide array of chemical modifications, enabling the generation of diverse molecular structures.

Lactone Ring Modifications and Reactivity

The γ-butyrolactone ring of the homoserine lactone is a critical structural feature for its biological activity in many contexts, but it is also susceptible to chemical modification. The primary mode of reactivity is the hydrolysis of the ester bond, which opens the lactone ring. nih.govmdpi.com This reaction can be catalyzed by enzymes known as lactonases or under basic or acidic conditions, leading to the formation of the corresponding N-acyl-D-homoserine, which is typically inactive in quorum sensing. nih.govmdpi.com

Interestingly, the stability of the lactone ring is influenced by intramolecular interactions. A specific n→π* interaction, where the lone pair of the N-acyl oxygen atom overlaps with the π* orbital of the lactone's carbonyl group, provides a stabilizing effect of approximately 0.64 kcal/mol. acs.org This interaction helps protect the lactone from hydrolysis. acs.org Modifying the electronic properties of the N-acyl chain can attenuate this interaction, potentially increasing the lactone's susceptibility to nucleophilic attack. acs.org Beyond hydrolysis, the lactone moiety can undergo other transformations, serving as a versatile handle for creating different heterocyclic structures or functional arrays. clockss.org

N-Acylation Reactions for Analog Generation

A prevalent and significant transformation of this compound involves the deprotection of the trityl group followed by N-acylation to generate a diverse library of N-acyl homoserine lactone (AHL) analogs. nih.govcam.ac.uk This process is fundamental to studying structure-activity relationships in bacterial quorum sensing.

The synthesis typically begins with the removal of the N-Trityl group to yield the free amine of the D-homoserine lactone, often as a salt like the hydrobromide. cam.ac.uk This intermediate is then coupled with a variety of carboxylic acids or, more commonly, acid chlorides to form the desired amide bond. A robust and widely used method for this coupling is the Schotten-Baumann reaction, which is performed under basic aqueous conditions. cam.ac.uk This method has been successfully used to prepare a range of AHLs with varying acyl chain lengths in good to excellent yields, while crucially maintaining the stereochemical integrity of the chiral center. cam.ac.uk

| Coupling Method | Reagents | Key Features |

| Schotten-Baumann | Acid Chloride, NaHCO₃ (aq), CH₂Cl₂ | Good to excellent yields; Preserves enantiomeric purity. cam.ac.uk |

| DCC Coupling | Carboxylic Acid, DCC, Meldrum's acid | Used for creating β-ketoamide AHLs. cam.ac.uk |

| One-Pot Synthesis | Meldrum's acid adduct, Homoserine lactone hydrobromide, TFA | A streamlined approach for synthesizing β-ketoamide AHLs like OOHL. cam.ac.uk |

This table summarizes common N-acylation methods for generating AHL analogs.

Introduction of Functional Moieties onto the Acyl Side Chain

To further explore the chemical space and biological activity of AHLs, functional groups are often introduced onto the acyl side chain. These modifications can modulate the molecule's interaction with its biological target or introduce reporter groups or handles for further chemical reactions. acs.orgnih.gov

Subtle changes to the acyl group, such as the addition of a halogen atom, can have dramatic effects on the biological activity of the resulting AHL analog. nih.gov For example, the introduction of an iodine atom onto a phenyl ring in a phenyl-homoserine lactone (PHL) structure can convert a potent antagonist of quorum sensing into an agonist. nih.gov Electron-withdrawing groups on the N-acyl chain can also be installed to modulate the n→π* interaction between the amide oxygen and the lactone carbonyl, which in turn can affect the molecule's conformation and biological activity. acs.org The synthesis of these functionalized analogs allows for a detailed probing of the structural requirements for receptor binding and activation or inhibition. nih.gov

Strategies for Deuterium (B1214612) Labeling and Isotopic Enrichment

Isotopically labeled compounds, particularly those enriched with deuterium, are invaluable tools in analytical chemistry and for mechanistic studies. Deuterium-labeled N-acyl homoserine lactones are frequently used as internal standards for precise and sensitive quantification of natural AHLs in biological samples using isotope dilution mass spectrometry. nih.gov

Several strategies exist for the synthesis of these labeled compounds. A facile method involves the H/D exchange of the α-carbon hydrogen atoms on N-substituted glycines, which can be a model for labeling related structures. nih.gov For homoserine lactones specifically, stereospecific syntheses have been developed to introduce deuterium at specific positions, such as the C4 position of the lactone ring, to produce compounds like (4R)-D,L-[4-²H]- and (4S)-D,L-[4-²H]homoserine lactones. acs.org The isotopic enrichment and structural integrity of the final labeled compounds are typically confirmed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org These analytical techniques are essential to verify the position of the label and to calculate the percentage of isotopic purity. rsc.org

| Labeled Compound Example | Labeling Position | Analytical Use |

| Deuterium-labeled AHLs | Acyl chain | Internal standards for GC/MS or LC-MS quantification. nih.gov |

| (4R)-D,L-[4-²H]homoserine lactone | C4 of lactone ring | Mechanistic studies of enzyme reactions. acs.org |

| Peptoids with α-deuterons | α-carbon | Quantitative isotope dilution analysis. nih.gov |

This table highlights examples and applications of isotopically enriched homoserine lactone analogs.

Total Synthesis Approaches Utilizing Homoserine Lactone Intermediates

Optically active homoserine lactones, including N-protected variants like this compound, are valuable chiral building blocks, or synthons, for the total synthesis of more complex, enantiomerically pure molecules. google.com Their inherent stereochemistry and functional handles (the protected amine and the lactone ring) make them attractive starting points for assembling natural products and other biologically active compounds. clockss.orggoogle.com

The lactone itself can be a precursor to various functional arrays. For example, β-lactones, which are structurally related, are known intermediates in the synthesis of amino acids, aldol (B89426) adducts, and various oxygen- or nitrogen-containing heterocycles. clockss.org Similarly, the γ-lactone of homoserine can be manipulated to achieve specific synthetic goals. It can be converted into the corresponding homoserine derivative, which is a structural element in compounds such as renin and ACE inhibitors. google.com The use of homoserine lactone intermediates in total synthesis leverages their compact and stereodefined structure to efficiently construct key fragments of a larger target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. Through the analysis of various NMR experiments, the connectivity, chemical environment, and spatial arrangement of atoms within this compound can be definitively established.

¹H-NMR Chemical Shift Assignments and Conformational Analysis

Proton NMR (¹H-NMR) spectroscopy provides precise information about the chemical environment of each hydrogen atom in a molecule. For this compound, the ¹H-NMR spectrum reveals characteristic signals for the protons of the homoserine lactone ring and the bulky trityl protecting group.

The chemical shift assignments for the L-enantiomer, N-Trityl-L-homoserine lactone, have been reported in deuterated chloroform (B151607) (CDCl₃). umich.edu It is expected that the D-enantiomer will exhibit identical chemical shifts. The large trityl group influences the electronic environment of the nearby lactone protons, causing specific shielding or deshielding effects that are reflected in their chemical shift values. umich.edu

Interactive Data Table: ¹H-NMR Chemical Shift Assignments for N-Trityl-homoserine Lactone in CDCl₃ umich.edu

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Trityl-H (aromatic) | 7.10 - 7.50 | Multiplet |

| Lactone CH-N | ~3.40 | Multiplet |

| Lactone CH₂-O | ~4.20 | Multiplet |

| Lactone CH₂-CH | ~2.20 | Multiplet |

| NH | ~2.80 | Doublet |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The data is based on reported values for the L-enantiomer.

Conformational analysis, aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can reveal through-space interactions between protons, providing insights into the preferred three-dimensional structure of the molecule in solution. The steric bulk of the trityl group significantly influences the conformation of the flexible five-membered lactone ring.

¹³C-NMR Analysis and Carbon Skeleton Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the total number of carbons and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic).

While specific experimental data for this compound is not widely published, the chemical shifts can be predicted based on data from related structures such as homoserine lactone hydrochloride and the known effects of the trityl group. wisc.edu The carbonyl carbon of the lactone is expected in the downfield region (170-180 ppm), while the aromatic carbons of the trityl group would appear between 120-150 ppm. wisc.eduresearchgate.net The carbon to which the trityl group is attached (quaternary carbon) typically has a signal around 70-80 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Lactone C=O | 175 - 180 |

| Trityl C-aromatic (ipso) | 145 - 150 |

| Trityl C-aromatic | 125 - 130 |

| Trityl Quaternary C | 70 - 75 |

| Lactone C-O | 65 - 70 |

| Lactone C-N | 50 - 55 |

| Lactone C-CH₂ | 30 - 35 |

Note: These are predicted values based on the analysis of similar structures and general chemical shift ranges.

Advanced NMR Techniques for Stereochemical Purity Assessment

Ensuring the stereochemical purity of a chiral molecule like this compound is critical. While standard NMR can confirm the structure, advanced techniques are necessary to verify that only the D-enantiomer is present. One common method involves the use of chiral derivatizing agents or chiral solvating agents. These reagents interact with the enantiomers to form diastereomeric complexes that are distinguishable by NMR, often exhibiting separate signals for each enantiomer in the ¹H or ¹³C NMR spectrum. Another approach is the use of chiral high-performance liquid chromatography (HPLC), which can separate enantiomers, with purity often confirmed at ≥99.5% for related protected amino acids.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. plos.orgnih.gov For this compound (C₂₃H₂₁NO₂), HRMS would be used to confirm the exact mass of its protonated molecular ion, [M+H]⁺.

The theoretical exact mass of the [M+H]⁺ ion for C₂₃H₂₁NO₂ is 344.1645 Da. Observing a peak with this precise mass-to-charge ratio in an HRMS analysis provides high confidence in the assigned molecular formula. This technique is routinely applied to the analysis of N-acyl homoserine lactones and their derivatives. plos.orgnih.gov

Fragmentation Pattern Analysis for Structural Features

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For this compound, two key fragmentation pathways are expected:

Loss of the Trityl Group: The bond between the nitrogen and the trityl group's central carbon is labile. Fragmentation often results in the formation of a very stable trityl cation (C₁₉H₁₅⁺) at a mass-to-charge ratio (m/z) of 243. glenresearch.com This is a characteristic and often dominant peak for trityl-containing compounds.

Fragmentation of the Homoserine Lactone Ring: N-acyl homoserine lactones (AHLs) exhibit a characteristic fragmentation pattern where the lactone ring itself produces a signature ion at m/z 102.055. plos.orgresearchgate.net This fragment confirms the presence of the core homoserine lactone structure.

The observation of both the m/z 243 and m/z 102 fragments in the MS/MS spectrum would provide strong evidence for the structure of this compound.

Interactive Data Table: Expected Key Fragments in MS/MS of this compound

| Fragment Description | Proposed Structure | Expected m/z |

| Protonated Molecular Ion | [C₂₃H₂₁NO₂ + H]⁺ | 344.16 |

| Trityl Cation | [C(C₆H₅)₃]⁺ | 243.12 |

| Homoserine Lactone Ring Fragment | [C₄H₈NO₂]⁺ | 102.06 |

Quantitative Analysis Methodologies (e.g., GC-MS, LC-MS/MS)

Quantitative analysis seeks to determine the exact amount or concentration of this compound in a sample. Mass spectrometry-based methods are particularly powerful for this purpose due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a premier technique for the quantification of N-acyl-homoserine lactones (AHLs) from various matrices. nih.govnih.govmdpi.com The compound is first separated from other components in a mixture via high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then directed into a mass spectrometer. In tandem mass spectrometry (MS/MS), a specific ion corresponding to the parent molecule (the precursor ion) is selected and fragmented to produce characteristic product ions. plos.orgnih.gov The instrument monitors a specific fragmentation event (a transition), which provides an exceptionally high degree of certainty that the signal comes from the target analyte. For this compound, the precursor ion would be its protonated molecule [M+H]⁺. Fragmentation would likely yield the characteristic homoserine lactone ring ion at m/z 102, a common fragment for this class of compounds. mdpi.complos.orgnih.gov By comparing the signal intensity to that of a known concentration standard, precise quantification is achieved, with detection limits often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for quantitative analysis. nih.govrsc.org While direct analysis of some less polar AHLs is possible, the bulky and non-volatile trityl group on this compound makes it unsuitable for direct GC analysis. However, the technique can be applied to volatile derivatives of the compound or to quantify potential volatile impurities. In GC-MS, compounds are separated based on their boiling points and polarity in a gas chromatograph before being detected by a mass spectrometer. nih.gov The mass spectrometer provides a fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for identification. nih.gov For quantitative work, selected ion monitoring (SIM) is often used, where the instrument focuses only on specific, characteristic ion fragments of the analyte, greatly enhancing sensitivity and reducing background noise. nih.gov

Table 1: Comparison of Quantitative Mass Spectrometry Techniques

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Principle | Separates compounds in liquid phase followed by mass analysis. | Separates volatile compounds in gas phase followed by mass analysis. |

| Applicability to this compound | Directly applicable for sensitive quantification. nih.govplos.org | Generally requires derivatization to increase volatility. nih.govresearchgate.net |

| Sensitivity | Very high (typically ppb to ppt (B1677978) levels). nih.gov | High (typically ppb to ppm levels). |

| Selectivity | Excellent, especially using Multiple Reaction Monitoring (MRM). plos.org | Very good, especially using Selected Ion Monitoring (SIM). nih.gov |

| Common Ion Fragment | The homoserine lactone ring fragment (m/z 102) is characteristic of AHLs. mdpi.comnih.gov | A common fragment ion for AHLs is observed at m/z 143 in electron ionization. nih.gov |

Chromatographic Methods for Isolation and Purity Verification

Chromatography is indispensable for both the purification of this compound after synthesis and the verification of its purity. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chirality is a key feature of this compound, as the "D" designation refers to a specific three-dimensional arrangement of atoms. Its mirror image, N-Trityl-L-homoserine lactone, is a different molecule (an enantiomer). Since enantiomers have identical physical properties, they cannot be separated by standard chromatographic techniques. sigmaaldrich.com

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, %ee) of a chiral compound. sigmaaldrich.comsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP). sigmaaldrich.comnih.gov These stationary phases are themselves chiral and interact differently with each enantiomer, causing one to be retained on the column longer than the other, thus enabling their separation. nih.gov Polysaccharide-based CSPs (e.g., based on cellulose (B213188) or amylose) are widely used for this purpose. nih.govhplc.eu By running a sample of this compound on a chiral HPLC system, one can quantify the area of the peak corresponding to the D-enantiomer versus any potential L-enantiomer impurity, providing a precise measure of its enantiomeric purity. sigmaaldrich.com

Table 2: Example Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Conditions |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral column material that enables separation. | Polysaccharide-based (e.g., cellulose or amylose (B160209) derivatives). nih.govhplc.eu |

| Mobile Phase | The solvent that carries the sample through the column. | Normal phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol). nih.govnih.gov |

| Flow Rate | The speed at which the mobile phase moves. | 0.5 - 1.0 mL/min for analytical columns. nih.gov |

| Detector | The instrument used to see the separated compounds. | UV detector is common, set to a wavelength where the trityl group absorbs strongly. |

Gas Chromatography (GC) for Volatile Derivatives

Standard gas chromatography is primarily used for compounds that are thermally stable and volatile. While this compound itself is not suitable for direct GC analysis due to its low volatility, GC is a valuable tool for assessing the purity of the starting materials used in its synthesis. It can also be used to detect and quantify any volatile byproducts or residual solvents remaining after the reaction and purification process. Furthermore, if the this compound is chemically converted into a more volatile derivative, GC can be employed to assess its purity. nih.govrsc.org

Advanced Separation Techniques for Complex Mixtures

Isolating a highly pure compound from a complex reaction mixture often requires more advanced separation strategies.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an evolution of HPLC that uses columns with smaller particles (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. nih.gov When coupled with high-resolution mass spectrometry (HRMS), UHPLC-HRMS is an extremely powerful tool for analyzing complex mixtures, capable of separating and identifying even trace-level impurities. plos.org

Solid-Phase Extraction (SPE): While not a chromatographic method in the same vein as HPLC or GC, SPE is a critical sample preparation and purification technique. nih.govrsc.org It is often used to remove major impurities from a crude reaction mixture before final purification by methods like flash chromatography or preparative HPLC. The sample is passed through a solid sorbent that retains the target compound or the impurities, allowing for a rough but effective separation. rsc.org

Strategic Applications of N Trityl D Homoserine Lactone in Advanced Chemical Synthesis

Chiral Pool Synthesis and Asymmetric Transformations

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. This approach elegantly bypasses the need for creating stereocenters from scratch. N-Trityl-D-homoserine lactone is a prime example of a synthetic building block derived from this philosophy.

This compound as a Core Chiral Building Block

This compound serves as a valuable chiral building block by providing a fixed stereocenter within a reactive heterocyclic framework. The foundation of this utility comes from D-homoserine lactone, which is available as the hydrochloride salt and is recognized as a component of the chiral pool. tcichemicals.com The lactone ring itself is an electrophilic structure, susceptible to nucleophilic attack, which allows for a variety of chemical transformations.

The addition of the N-trityl (triphenylmethyl, Trt) group serves a critical purpose. This bulky protecting group shields the nitrogen atom, preventing its participation in unwanted side reactions and directing reactivity to other parts of the molecule. A key finding in the literature is that N-tritylation of the open-chain L-homoserine actually prevents its spontaneous cyclization into the lactone. researchgate.net This suggests that the pre-formed this compound is a synthetically useful entity, locking the molecule in its cyclic form and poising it for specific ring-opening reactions while the nitrogen remains protected. The trityl group's sensitivity to mild acidic conditions allows for its removal at a desired stage, adding a layer of strategic flexibility to a synthetic plan. csic.esresearchgate.net

Stereocontrolled Synthesis of Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids (NPAAs), also called non-canonical or unnatural amino acids, are crucial components in medicinal chemistry and materials science, often imparting unique properties to peptides and other molecules. nih.govtaylorandfrancis.comfrontiersin.org The synthesis of NPAAs often relies on the stereocontrolled modification of existing amino acid scaffolds.

This compound is an excellent precursor for this purpose. The inherent chirality at the alpha-carbon is preserved throughout many synthetic transformations. The primary route for creating new amino acid derivatives from this lactone involves nucleophilic ring-opening. Treatment of the lactone with various nucleophiles can introduce a wide array of side chains, effectively transforming the homoserine scaffold into a new, more complex non-proteinogenic amino acid. For example, reaction with an organometallic reagent or a heteroatomic nucleophile would open the lactone to yield a γ-substituted-α-amino acid, with the N-trityl group still in place for further synthetic steps or for subsequent deprotection. This strategy allows chemists to leverage the single stereocenter of the starting material to generate a diverse library of new chiral compounds.

Enantioselective Access to Heterocyclic Frameworks

While this compound is itself a heterocycle, its structure can be used as a template to generate other, more complex heterocyclic systems in an enantioselective manner. nih.gov The lactone can be viewed as a masked γ-hydroxy-α-amino acid. Strategic manipulation of this functionality allows for the construction of different ring systems.

For instance, a synthetic sequence could involve the nucleophilic opening of the lactone ring, followed by chemical modification of the newly revealed hydroxyl and carboxylate groups. Subsequent intramolecular cyclization under different conditions could lead to the formation of larger rings, such as seven-membered benzodiazepines or other heterocycles, all while retaining the original stereochemical information from the D-homoserine core. The electrophilic nature of the lactone's carbonyl carbon makes it a reliable anchor point for initiating such synthetic cascades. mdpi.com

Role in Peptide Chemistry and Peptidomimetic Synthesis

Fmoc/Trityl Compatibility in Solid-Phase Peptide Synthesis Contexts

Modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc/tBu strategy. This is an "orthogonal" protection scheme, where the temporary N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is removed by a base (like piperidine), while the permanent side-chain protecting groups (like tBu, tert-butyl) are removed at the end of the synthesis with strong acid (like TFA, trifluoroacetic acid). altabioscience.compeptide.comiris-biotech.denih.gov

The N-trityl group fits into this strategy as a "super-labile" protecting group. It is stable to the basic conditions used for Fmoc removal but is cleaved by very mild acids that often leave tBu groups intact. csic.esresearchgate.netiris-biotech.de This creates a third level of orthogonality. While less common for N-terminal protection in standard Fmoc-SPPS, a side-chain trityl group (e.g., on Cys, Gln, or His) is frequently used. iris-biotech.de

Incorporating this compound into an Fmoc-SPPS protocol would be a specialized tactic. The peptide would be assembled using standard Fmoc-amino acids. At the desired position, the this compound would be coupled. After completion of the peptide chain, the N-trityl group could be selectively removed on-resin using dilute acid, unmasking the nitrogen of the homoserine lactone for a specific modification, such as cyclization with the C-terminus or branching, before the final cleavage of the peptide from the resin with standard TFA cocktails.

Table 1: Protecting Group Orthogonality in Peptide Synthesis This table illustrates the different chemical conditions required to remove common protecting groups, highlighting the unique position of the Trityl group.

| Protecting Group | Abbreviation | Typical Application | Cleavage Condition | Classification |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Temporary Nα-protection | Base (e.g., 20% Piperidine (B6355638) in DMF) | Base-Labile |

| tert-Butyloxycarbonyl | Boc | Nα-protection or Side-chain protection | Strong Acid (e.g., TFA) | Acid-Labile |

| tert-Butyl | tBu | Side-chain protection (e.g., Ser, Glu) | Strong Acid (e.g., TFA) | Acid-Labile |

| Trityl | Trt | Side-chain or "super-labile" Nα-protection | Mild Acid (e.g., 1% TFA in DCM, Acetic Acid) | Highly Acid-Labile |

| Data sourced from multiple peptide synthesis reviews. researchgate.netbiosynth.compeptide.comiris-biotech.de |

Synthesis of Homoserine-Containing Peptidomimetics

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved stability, bioavailability, and resistance to enzymatic degradation. This compound serves as a key precursor in this area. The trityl group effectively shields the primary amine, enabling chemists to perform modifications on the lactone ring or to couple the molecule with other building blocks without unwanted side reactions at the nitrogen atom. researchgate.net

The synthesis of peptidomimetics often involves replacing the labile amide backbone of peptides with more robust chemical linkages, such as triazoles or tetrazoles. mdpi.com The protected amine of this compound makes it an ideal starting point for such syntheses. For instance, the lactone ring can be opened by a nucleophile, and the resulting hydroxy acid can be further elaborated. Subsequently, the trityl group can be removed under mild acidic conditions to reveal the amine, which can then participate in forming a non-amide linkage, completing the peptidomimetic structure. researchgate.net This controlled, stepwise approach is fundamental to creating complex molecules that can mimic or antagonize biological processes, such as bacterial quorum sensing, where N-acyl homoserine lactones are the native signaling molecules. mdpi.com

| Synthetic Step | Role of this compound | Advantage of Trityl Group |

| Initial Coupling | Serves as a chiral scaffold containing the core lactone structure. | Protects the α-amino group from participating in undesired reactions. |

| Lactone Ring Modification | The lactone can be opened or modified to introduce new functional groups. | Ensures that reactions occur specifically at the lactone carbonyl, not the amine. |

| Deprotection & Ligation | The trityl group is removed to unmask the amine for subsequent coupling. | Allows for late-stage introduction of peptide or non-peptidic bonds (e.g., triazoles). |

| Final Product | Forms the core of a stable, biologically active peptidomimetic. | Enables the creation of complex structures with high precision and yield. |

This table illustrates the strategic role of this compound in the synthesis of peptidomimetics.

Precursor in the Development of Macromolecular Structures

The unique chemical properties of this compound also position it as a valuable precursor for creating advanced macromolecular structures. The combination of a reactive lactone ring and a protected amine allows for its incorporation into polymers through various strategies, leading to materials with tailored functionalities. The homoserine lactone moiety, derived from a bio-based amino acid, is a key structural element for producing multifunctional polymers. nih.govresearchgate.net

Utilization in Polymer Chemistry as a Monomer or Coupling Agent

This compound can be envisioned as a monomer in ring-opening polymerization (ROP), a common method for producing polyesters. nih.gov While the bulky trityl group might influence polymerization kinetics, the fundamental reactivity of the lactone ring remains accessible.

More strategically, the molecule can be modified to act as a bifunctional "coupler" or an AA-type monomer for polyaddition reactions. mdpi.comnih.gov Research has shown that homoserine lactone can be integrated into a bifunctional molecule, for example, a thiolactone-lactone coupler. nih.govresearchgate.net In such a system, the two rings can exhibit different reactivities towards nucleophiles like amines. This allows for controlled, stepwise polymer formation. In one study, a thiolactone-homoserine lactone coupler was reacted with a PEG-diamine. mdpi.comnih.gov The reaction was conducted at elevated temperatures to ensure the full conversion of the coupler, demonstrating its utility in creating functional polyamide oligomers. mdpi.com

| Parameter | Condition/Value | Purpose | Reference |

| Reaction Type | Polyaddition | To form polyamide oligomers. | mdpi.com |

| Monomers | Thiolactone-homoserine lactone coupler, PEG-diamine | Building blocks of the polymer chain. | mdpi.comnih.gov |

| Temperature | 90 °C | To ensure full conversion of the coupler. | mdpi.comnih.gov |

| Additive | Methyl acrylate | To prevent disulfide formation by capping thiol groups in situ. | mdpi.comnih.gov |

This table summarizes the reaction conditions for a polyaddition reaction using a homoserine lactone-based coupler, based on findings from related studies.

Functionalization of Polymeric Scaffolds with Homoserine Lactone Moieties

Beyond building polymers from scratch, this compound can be used to functionalize existing polymer backbones, a process known as polymer grafting. This technique introduces new chemical properties to a pre-formed material. The lactone moiety is particularly useful because it can be further modified after being attached to the polymer scaffold.

A prominent example involves the functionalization of linear polyglycidol with homoserine lactone. nih.govresearchgate.netmdpi.com In this strategy, the hydroxyl groups of the polyglycidol backbone can be used as anchor points to attach the homoserine lactone derivative. Once grafted onto the scaffold, the pendant lactone rings serve as reactive handles for further chemical transformations. For instance, these lactone rings can be opened by amines, such as 3-(dimethylamino)-1-propylamine, to introduce new side chains with specific functionalities. nih.govresearchgate.netmdpi.com This subsequent reaction can convert the polymer into a cationic polyether, a class of materials with applications in gene delivery and antimicrobial surfaces. The successful synthesis and functionalization in these studies were confirmed through 1H and 13C NMR spectroscopy and Size-Exclusion Chromatography (SEC) analysis. mdpi.com

| Polymer/Scaffold | Functionalization Agent | Post-Functionalization Reaction | Resulting Polymer | Reference |

| Linear Polyglycidol | Homoserine Lactone | Ring-opening with 3-(dimethylamino)-1-propylamine | Cationic Polyether | nih.govresearchgate.netmdpi.com |

| Polycaprolactone (PCL) | Bioactive polymers (conceptual) | Grafting of ionic groups | Surface with improved cell adhesion | researchgate.net |

This table provides examples of polymeric scaffold functionalization using lactone moieties, based on published research.

Emerging Research Frontiers and Methodological Innovations for N Trityl D Homoserine Lactone

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis routes for lactones often rely on methods that raise environmental concerns, such as the use of strong acids, hazardous solvents, and the generation of racemic mixtures. mdpi.com In response, the field is shifting towards green chemistry principles, emphasizing sustainable and efficient production. mdpi.com

A key area of development is biocatalysis, which employs enzymes like lipases and esterases to perform highly selective reactions under mild, environmentally friendly conditions. numberanalytics.com These biocatalytic methods can be used for processes such as the lipase-catalyzed lactonization of hydroxy acids. numberanalytics.com Furthermore, entire enzymatic pathways are being discovered and harnessed to produce complex lactone structures. For instance, researchers have characterized a five-enzyme biocatalytic pathway that can reliably synthesize β-lactones at room temperature from simple precursors, a process that avoids the harsh conditions and low temperatures of conventional chemical synthesis. wustl.edu While microbial production has primarily been used for biotransformation of immediate precursors, the goal is to engineer microbes that can create lactones de novo from renewable feedstocks like carbohydrates. mdpi.com These approaches offer the potential for cost-effective, high-yield, and stereochemically controlled synthesis of lactone scaffolds. wustl.edu

Advanced Computational Chemistry for Conformational Analysis and Reactivity Prediction

Advanced computational chemistry is an emerging frontier for understanding the nuanced properties of molecules like N-Trityl-D-homoserine lactone. Although specific computational studies on this exact molecule are not yet widely published, the application of these methods holds significant promise for future research. Techniques such as Density Functional Theory (DFT) and other molecular modeling methods can be used to perform detailed conformational analysis.

This analysis would allow researchers to predict the most stable three-dimensional structures of the molecule, understanding how the bulky trityl group influences the conformation of the lactone ring. Furthermore, computational tools can predict sites of electrophilic and nucleophilic attack, offering insights into the molecule's potential reactivity. This predictive power can guide synthetic chemists in designing more efficient reaction pathways for derivatization and help in understanding potential interactions with biological targets, thereby accelerating the research and development process.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its subsequent derivatives is poised to benefit from the integration of flow chemistry and automated synthesis platforms. These technologies are revolutionizing chemical synthesis by replacing traditional batch processes with continuous-flow operations handled by robotics and controlled by intelligent algorithms. nih.gov

Platforms like SynFini and Chemputer automate the entire workflow, from planning and reaction execution to purification and analysis. nih.govyoutube.com Such systems use computer-controlled pumps to move reagents through modular components where reactions occur in a continuous flow. youtube.com This approach allows for precise control over reaction parameters, improved safety, and higher reproducibility. youtube.com For a multi-step synthesis, automated platforms can seamlessly transfer crude products between reaction, purification, and analysis units, such as liquid chromatography–mass spectrometry (LC/MS). nih.gov By leveraging artificial intelligence and high-throughput screening, these platforms can rapidly test and optimize reaction conditions, reducing the cycle from idea to molecule from weeks or months to mere days. youtube.com

Table 1: Features of Modern Automated Synthesis Platforms

| Feature | Description | Benefit for Lactone Synthesis |

| Artificial Intelligence (AI) | Algorithms analyze and prioritize synthetic routes based on cost, success likelihood, and ease of implementation. youtube.com | Accelerates the design of efficient pathways for this compound and its derivatives. |

| Flow Chemistry | Reagents are pumped through a network of tubes and reactors for continuous processing. youtube.com | Enables precise control over temperature, pressure, and reaction time, leading to higher yields and purity. |

| Robotics & Automation | Automated liquid handlers and robotic arms perform physical operations like reagent transfer and purification. nih.gov | Reduces manual error, increases throughput, and allows for 24/7 operation. |

| Real-time Analytics | Integrated analytical tools (e.g., LC/MS) monitor reaction progress and product purity automatically. nih.govyoutube.com | Allows for rapid optimization and ensures the quality of the synthesized compounds. |

Exploration of Novel Reactivity Patterns for Further Derivatization

The this compound structure serves as a versatile scaffold for creating diverse chemical libraries, primarily through the reactivity of the trityl protecting group and the lactone ring. The trityl group can be removed under acidic conditions, freeing the amine for subsequent N-acylation with various acyl chains. This allows for the systematic synthesis of a wide range of N-acyl-homoserine lactones (AHLs), which are crucial molecules in bacterial communication. nih.gov

Recent research has focused on creating novel analogues to modulate biological activity. nih.govnih.gov One innovative approach involves replacing the homoserine lactone ring entirely. For example, N-(3-oxo-acyl)-homocysteine thiolactones have been synthesized and shown to be potent activators of the SdiA protein in Salmonella, demonstrating that modifications to the ring structure can significantly alter biological function. nih.gov Another strategy involves modifying the acyl side chain to create inhibitors of quorum sensing. The synthesis of N-(2-hexadecynoyl)-l-homoserine lactone was shown to be highly effective at inhibiting the production of virulence factors in Chromobacterium violaceum. nih.gov These studies highlight that exploring reactivity beyond simple acylation, including ring modification and the introduction of functional groups like alkynes on the side chain, is a promising avenue for developing new chemical probes and modulators.

Development of Ultrasensitive Detection Methods for Research Applications

The detection and quantification of this compound and its N-acylated derivatives are critical for research applications, particularly in the study of quorum sensing. A variety of highly sensitive methods have been developed for the broader class of N-acyl homoserine lactones (AHLs). nih.govoup.comnih.gov

Bacterial biosensors are a common and effective tool. oup.com These are engineered bacteria, such as Agrobacterium tumefaciens or Chromobacterium violaceum, that produce a measurable signal like light (bioluminescence) or color (violacein pigment) in the presence of exogenous AHLs. oup.comnih.gov For more rapid screening, cell-free assays have been developed. These systems use a lysate derived from a biosensor bacterium, allowing for the detection of AHLs in a few hours using a microplate reader without the need to maintain live cell cultures. nih.gov

For unambiguous identification and precise quantification, analytical techniques based on chromatography and mass spectrometry are the gold standard. nih.gov Thin-layer chromatography (TLC) can be coupled with biosensors for a rapid visual index of AHLs present in a sample. oup.comnih.gov For definitive structural confirmation, high-performance liquid chromatography (HPLC) coupled with mass spectrometry, particularly triple quadrupole (MS/MS) or quadrupole time-of-flight (qTOF-MS), is employed. nih.govnih.gov These methods offer exceptional sensitivity and specificity, allowing for the detection and identification of multiple AHLs in complex microbial samples. nih.gov

Table 2: Comparison of Detection Methods for Homoserine Lactones

| Method | Principle | Common Application | Sensitivity/Specificity |

| Bacterial Biosensors | Engineered bacteria produce a detectable signal (e.g., light, color) in response to AHLs. oup.com | Screening bacterial extracts for AHL production; 'T' streak and TLC overlay assays. oup.com | High sensitivity, but specificity depends on the reporter strain. nih.gov |

| Cell-Free Assay | A bacterial lysate containing the necessary components for the reporter system is mixed with the sample. nih.gov | Rapid, high-throughput screening of many samples for the presence of AHLs. nih.gov | Simple, sensitive, and rapid; suitable for screening. nih.gov |

| TLC Analysis | Separation of compounds on a C18 plate, often visualized by overlaying with a biosensor. nih.gov | Rapid, visual screening and tentative identification based on comparison to standards. oup.com | Provides a direct visual index but is not sufficient for unambiguous identification. oup.com |

| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection using specific ion transitions. nih.gov | Quantification and detection of known AHLs in complex mixtures. nih.gov | High sensitivity and specificity for targeted analysis. nih.gov |

| HPLC/qTOF-MS | Chromatographic separation coupled with high-resolution mass spectrometry for accurate mass measurement. nih.gov | Identification of novel or unknown AHLs in complex microbial samples. nih.gov | Considered the most versatile and efficient method for accurate identification. nih.gov |

Q & A

Q. What synthetic strategies are recommended for preparing N-Trityl-D-homoserine lactone in high purity?

this compound is synthesized via tritylation of the amino group of homoserine lactone. The trityl (Trt) group provides steric protection, enhancing stability during subsequent reactions. Methodologically:

- Use solid-phase peptide synthesis (SPPS) with Trt as the protecting group, followed by lactonization under mild acidic conditions to avoid racemization .

- Confirm purity via reverse-phase HPLC (≥97% purity threshold) and structural integrity by high-resolution mass spectrometry (HR-MS) .

Q. How can researchers detect and quantify this compound in bacterial cultures or synthetic mixtures?

- Thin-layer chromatography (TLC) coupled with Agrobacterium tumefaciens-based biosensors can detect acyl-homoserine lactones (AHLs) via β-galactosidase activation. However, Trt-modified AHLs may require modified solvent systems (e.g., chloroform:methanol:acetic acid) due to increased hydrophobicity .

- For precise quantification, use ultra-performance liquid chromatography (UPLC) with UV detection (210–260 nm) or electrospray ionization mass spectrometry (ESI-MS) .

Advanced Research Questions

Q. How does the trityl group influence the stability and biological activity of this compound compared to native AHLs?

- Stability : The Trt group reduces enzymatic degradation by lactonases (e.g., in Variovorax paradoxus) due to steric hindrance, prolonging half-life in neutral pH environments .

- Activity : Tritylation may attenuate receptor binding (e.g., LuxR-type proteins) by obstructing the acyl chain’s interaction with hydrophobic pockets. Validate via competitive binding assays using Pseudomonas aeruginosa LasR or Vibrio fischeri LuxR reporter strains .

Q. What experimental designs are optimal for studying this compound in quorum sensing (QS) pathways with potential cross-talk?

- Dual-reporter systems : Combine gfp-tagged biosensors (e.g., E. coli with LuxR-PluxI::gfp) and lacZ-based assays to differentiate Trt-AHL activity from endogenous signals .

- Mathematical modeling : Use differential equations to model AHL production/degradation kinetics, incorporating Trt-specific parameters (e.g., diffusion rates, degradation thresholds) derived from Pseudomonas putida IsoF studies .

Q. How can researchers resolve contradictions in data involving this compound’s role in biofilm inhibition?

- Controlled variable analysis : Test under varying pH, temperature, and bacterial density to isolate Trt-AHL effects from environmental noise .

- Comparative metabolomics : Profile secondary metabolites (e.g., phenazines, cyanide) in P. aeruginosa mutants lacking lasI/vsmI to identify off-target interactions .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products of this compound?

- Liquid chromatography-tandem MS (LC-MS/MS) : Identify homoserine and trityl-acid byproducts via fragmentation patterns .

- Nuclear magnetic resonance (NMR) : Use H and C NMR to confirm lactone ring hydrolysis and Trt group integrity .

Q. How to validate the specificity of this compound in multi-species microbial communities?

- Microfluidic co-cultures : Simulate natural ecosystems with P. fluorescens (HdtS synthase mutants) and Rhizobium spp. to assess Trt-AHL cross-kingdom signaling .

- Metagenomic sequencing : Track luxI/luxR homolog expression changes in response to Trt-AHL exposure .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.